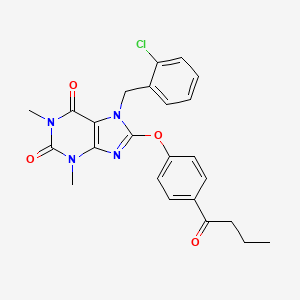![molecular formula C22H28N2O3 B6134070 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B6134070.png)
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a protein that is involved in the signaling pathways of immune cells.
Mécanisme D'action
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide works by inhibiting the activity of BTK, a protein that is involved in the signaling pathways of immune cells. BTK is a key regulator of B-cell receptor (BCR) signaling, which is important for the activation and differentiation of B cells. By blocking BTK activity, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can prevent the activation of B cells and the production of autoantibodies, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of BCR signaling and the production of autoantibodies. In addition, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can also inhibit the activation of other immune cells, such as T cells, macrophages, and dendritic cells, which are involved in the inflammatory response. These effects can lead to the suppression of disease activity and improvement of clinical symptoms in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is its specificity for BTK, which can minimize off-target effects and reduce toxicity. In addition, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has shown good pharmacokinetic properties, including high oral bioavailability and long half-life, which can facilitate its clinical development. However, one of the limitations of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is its potential for immunosuppression, which can increase the risk of infections and other adverse events.
Orientations Futures
There are several future directions for the development of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide and other BTK inhibitors. One of the areas of interest is the identification of biomarkers that can predict response to BTK inhibitors and monitor disease activity in autoimmune diseases. Another area of interest is the combination of BTK inhibitors with other immunomodulatory agents, such as checkpoint inhibitors and cytokine blockers, to enhance their therapeutic efficacy. Finally, the development of BTK inhibitors for other indications, such as cancer and infectious diseases, is also an area of active research.
Méthodes De Synthèse
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide involves several steps, including the reaction of 4-tert-butylphenol with 4-nitrophenylacetic acid, followed by reduction of the nitro group to an amino group, and then coupling with 4-(4-morpholinyl)aniline. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In these studies, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has demonstrated potent anti-inflammatory and immunomodulatory effects, leading to the suppression of disease activity and improvement of clinical symptoms.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-22(2,3)17-4-10-20(11-5-17)27-16-21(25)23-18-6-8-19(9-7-18)24-12-14-26-15-13-24/h4-11H,12-16H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBKANWADWZEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3,3,3-trifluoropropanoyl)-4-piperidinyl]propanamide](/img/structure/B6133987.png)
![3-hydroxy-1-(3-methylbenzyl)-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6133988.png)
![8-({[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6133989.png)
![3-(1,3-benzodioxol-5-yl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6133996.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6134001.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[1-methyl-3-(methylthio)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6134019.png)
![1-(2-methoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6134029.png)

![4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6134037.png)
![2-[(3-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134057.png)
![7-methyl-2-[(1-methyl-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134064.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6134068.png)
![N-(2-hydroxy-5-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6134071.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (4-methylbenzoyl)carbamate](/img/structure/B6134078.png)